3-(3-Chloro-4-methylphenyl)thiolan-3-ol
Description
3-(3-Chloro-4-methylphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted at the 3-position with a 3-chloro-4-methylphenyl group and a hydroxyl group. This structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules. The compound’s synthesis and applications are less documented in publicly available literature, but it belongs to a class of 5-membered heterocycles, which are pivotal in medicinal chemistry due to their structural rigidity and metabolic stability .
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)thiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClOS/c1-8-2-3-9(6-10(8)12)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDURMZFIWNHNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCSC2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural similarities with several bioactive heterocycles, including thiazolidinones, triazoles, and thiolane derivatives. Below is a comparative analysis based on structural features, synthesis, and biological activity:
Key Structural Differences and Implications
- Thiolane vs. The title compound’s hydroxyl group may enhance solubility compared to non-polar thiazolidinones . Thiazolidinones exhibit broader antibacterial activity due to their planar conformation (dihedral angle: 88.8° between thiazolidinone and fluorophenyl groups), which facilitates target binding .
Thiolane vs. Triazole :
- Triazoles possess three nitrogen atoms, enabling stronger π-π stacking and metal coordination, which are critical in enzyme inhibition (e.g., antifungal azoles). The absence of nitrogen in thiolane limits such interactions .
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